Sulfo-Cy5.5 dUTP
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Overview
Description
Sulfo-Cy5.5 deoxyuridine triphosphate is a far-infrared fluorescent dye that contains a sulfonated Cyanine5.5 group. This compound is primarily used in scientific research for labeling nucleic acids, enabling the visualization of DNA and RNA in various biological and chemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy5.5 deoxyuridine triphosphate involves the incorporation of a sulfonated Cyanine5.5 dye into the deoxyuridine triphosphate molecule. This process typically requires the use of specific reagents and conditions to ensure the successful attachment of the dye to the nucleotide. The reaction conditions often include controlled temperatures and pH levels to maintain the stability of the compound .
Industrial Production Methods
Industrial production of Sulfo-Cy5.5 deoxyuridine triphosphate involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to verify the chemical structure and functionality of the final product. The compound is then purified and packaged under specific conditions to maintain its stability during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy5.5 deoxyuridine triphosphate primarily undergoes substitution reactions, where the sulfonated Cyanine5.5 group is incorporated into the deoxyuridine triphosphate molecule. This compound is also involved in enzymatic reactions during the labeling of nucleic acids .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Sulfo-Cy5.5 deoxyuridine triphosphate include various solvents, catalysts, and stabilizers. The reaction conditions often involve controlled temperatures, pH levels, and specific enzymatic conditions to ensure the successful incorporation of the dye into nucleic acids .
Major Products Formed
The major product formed from the reactions involving Sulfo-Cy5.5 deoxyuridine triphosphate is the labeled nucleic acid, which fluoresces under specific excitation and emission wavelengths. This allows for the visualization and analysis of DNA and RNA in various assays .
Scientific Research Applications
Sulfo-Cy5.5 deoxyuridine triphosphate is widely used in scientific research for its fluorescent properties. It is commonly used in:
Chemistry: For labeling and detecting nucleic acids in various chemical assays.
Biology: In molecular biology techniques such as polymerase chain reaction (PCR) and rolling circle amplification (RCA) to visualize DNA and RNA.
Medicine: For diagnostic purposes, including the detection of specific genetic sequences and pathogens.
Industry: In the development of diagnostic kits and research tools for various applications
Mechanism of Action
The mechanism of action of Sulfo-Cy5.5 deoxyuridine triphosphate involves its incorporation into nucleic acids during enzymatic reactions. The sulfonated Cyanine5.5 group allows the labeled nucleic acids to fluoresce under specific excitation and emission wavelengths, enabling their visualization and analysis. The molecular targets include DNA and RNA, and the pathways involved are primarily related to nucleic acid synthesis and amplification .
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cy5 deoxyuridine triphosphate: Another fluorescent dye-labeled nucleotide used for similar applications but with different excitation and emission wavelengths.
Sulfo-Cyanine3 deoxyuridine triphosphate: A related compound with a different sulfonated Cyanine dye, used for labeling nucleic acids with different fluorescence properties.
Uniqueness
Sulfo-Cy5.5 deoxyuridine triphosphate is unique due to its far-infrared fluorescence, which allows for the detection of nucleic acids with minimal background interference. This makes it particularly useful in applications requiring high sensitivity and specificity .
Properties
Molecular Formula |
C58H69N6O28P3S4 |
---|---|
Molecular Weight |
1519.4 g/mol |
IUPAC Name |
(2E)-3-[6-[[6-[3-[1-[(2R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]amino]-6-oxohexyl]-1,1-dimethyl-8-sulfo-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6-sulfonate |
InChI |
InChI=1S/C58H69N6O28P3S4/c1-57(2)48(62(5)42-23-21-38-40(53(42)57)28-36(96(77,78)79)30-46(38)98(83,84)85)17-9-6-10-18-49-58(3,4)54-41-29-37(97(80,81)82)31-47(99(86,87)88)39(41)22-24-43(54)63(49)27-14-8-12-20-50(66)59-25-13-7-11-19-51(67)60-26-15-16-35-33-64(56(69)61-55(35)68)52-32-44(65)45(90-52)34-89-94(73,74)92-95(75,76)91-93(70,71)72/h6,9-10,17-18,21-24,28-31,33,44-45,52,65H,7-8,11-14,19-20,25-27,32,34H2,1-5H3,(H10-,59,60,61,66,67,68,69,70,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88)/t44?,45-,52-/m1/s1 |
InChI Key |
RUTCTZMKMLKDSP-KKSIKWMVSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCCCC(=O)NCC#CC6=CN(C(=O)NC6=O)[C@H]7CC([C@H](O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C=CC8=C5C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)O)(C)C)C |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC(=O)NCC#CC6=CN(C(=O)NC6=O)C7CC(C(O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C=CC8=C5C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)O)(C)C)C |
Origin of Product |
United States |
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